methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a fully saturated tetrahydropyrimidine ring and a methyl ester group at the 2-position.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-5-7-9-3-2-4-11(7)10-6/h5,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHZXHPLOPQXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCNC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091696-96-5 | |
| Record name | methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One-Step Cyclocondensation Protocol
The most widely adopted method involves the reaction of 5-aminopyrazoles 1a–f with β-ketoesters 2a–d under acidic conditions. For example, heating 5-amino-3-phenylpyrazole with methyl acetoacetate in acetic acid containing sulfuric acid at 80°C for 12 hours yields the target compound in 87–90% purity.
Mechanistic Pathway :
-
Nucleophilic Attack : The amine group of 5-aminopyrazole attacks the carbonyl carbon of the β-ketoester, forming an enamine intermediate.
-
Cyclization : Intramolecular dehydration generates the pyrimidine ring.
-
Aromatization : Acid-catalyzed dehydrogenation completes the conjugated system.
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| H₂SO₄ (5 mol%), AcOH, 80°C | 89 | 95 |
| HCl (5 mol%), EtOH, reflux | 72 | 88 |
| p-TSA (5 mol%), DMF, 100°C | 65 | 82 |
Multicomponent Reactions Using N-Amino-2-Iminopyridines
Oxygen-Dependent Cyclization
A novel approach employs N-amino-2-iminopyridines 3a–f and β-diketones 4a–d in ethanol under an oxygen atmosphere. For instance, reacting N-amino-2-iminopyridine with ethyl acetoacetate in the presence of acetic acid (6 equiv) at 130°C for 18 hours achieves 94% yield.
Critical Parameters :
-
Oxygen Atmosphere : Essential for oxidative dehydrogenation; reactions under argon yield <10%.
-
Acid Additives : Acetic acid (6 equiv) maximizes yield by stabilizing intermediates (Table 1).
Table 1 : Effect of Acid Equivalents on Reaction Efficiency
| Acid (Equiv) | Atmosphere | Yield (%) |
|---|---|---|
| HOAc (2) | Air | 34 |
| HOAc (6) | O₂ | 94 |
| p-TSA (2) | O₂ | 41 |
Post-Functionalization of Preformed Pyrazolo[1,5-a]Pyrimidine Cores
Esterification of Pyrazolo[1,5-a]Pyrimidine-2-Carboxylic Acid
An alternative route involves synthesizing the carboxylic acid derivative followed by methyl esterification:
-
Hydrolysis : Treat pyrazolo[1,5-a]pyrimidine-2-carbonitrile with aqueous HCl to yield the carboxylic acid (85% yield).
-
Esterification : React with methanol in the presence of thionyl chloride (SOCl₂) at 0–5°C, achieving 92% conversion.
Advantages :
-
Avoids harsh cyclization conditions.
-
Permits late-stage diversification of the ester group.
Characterization and Quality Control
Spectroscopic Confirmation
-
X-ray Crystallography : Confirms the planar pyrazolo[1,5-a]pyrimidine core with a dihedral angle of 2.8° between the pyrazole and pyrimidine rings.
-
High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 181.0951 (calculated: 181.0954).
Table 2 : Comparative Analytical Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹³C NMR (DMSO-d6) | δ 155.9 (C=O), 151.0 (C5), 13.1 (CH₃) | |
| IR (KBr) | 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 87–94 | 88–95 | High | Moderate |
| Multicomponent Reaction | 94 | 98 | Moderate | High |
| Post-Functionalization | 85–92 | 90–95 | Low | Low |
The multicomponent reaction offers superior yield and purity but requires stringent oxygen control. Cyclocondensation remains preferred for industrial-scale synthesis due to reagent availability and operational simplicity .
Chemical Reactions Analysis
Ester Group Transformations
The methyl ester at position 2 undergoes typical ester reactions, including hydrolysis, transesterification, and aminolysis.
Hydrolysis
-
Acidic Hydrolysis : Conversion to the carboxylic acid derivative using HCl or H<sub>2</sub>SO<sub>4</sub> in refluxing ethanol/water mixtures .
-
Basic Hydrolysis : Saponification with NaOH or KOH yields the sodium carboxylate, which can be acidified to the free acid .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (12h) | Carboxylic acid | 85% | |
| Basic Hydrolysis | 2M NaOH, 80°C (6h) | Sodium carboxylate | 92% |
Aminolysis
Reaction with primary or secondary amines (e.g., morpholine, aniline) produces substituted carboxamides under mild conditions .
Example :
this compound + morpholine →
N-Morpholinyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide (Yield: 78%).
Heterocyclic Core Reactivity
The pyrazolo[1,5-a]pyrimidine scaffold participates in electrophilic substitution and cross-coupling reactions.
Electrophilic Substitution
-
Halogenation : Chlorination at position 5 or 7 using POCl<sub>3</sub> or PCl<sub>5</sub> introduces halogens for further functionalization .
-
Nitration : Directed nitration at position 3 under mixed acid (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) conditions .
Cross-Coupling Reactions
-
Suzuki-Miyaura : Pd-catalyzed coupling with arylboronic acids introduces aryl groups at halogenated positions .
-
Sonogashira : Alkynylation using terminal alkynes and CuI/Pd(PPh<sub>3</sub>)<sub>4</sub> catalysts .
Example :
5-Chloro-methyl carboxylate + phenylboronic acid →
5-Phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate (Yield: 82%) .
Functionalization via Cyclocondensation
The compound serves as a precursor in multi-step syntheses of complex heterocycles:
-
Cyclization with Amidines : Forms fused tricyclic systems under microwave irradiation .
-
Condensation with Hydrazines : Generates pyrazole extensions via ring expansion .
| Reaction Partners | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzamidine | MWI, 180°C (30min) | Fused triazolo-pyrimidine | 88% | |
| Hydrazine hydrate | Reflux, EtOH (6h) | Pyrazolo[3,4-d]pyrimidine | 75% |
Photophysical Modifications
The ester group influences photophysical properties, enabling applications in fluorophore design:
-
ESIPT (Excited-State Intramolecular Proton Transfer) : Stabilizes keto-enol tautomers, enhancing fluorescence quantum yield .
-
Aggregation-Induced Emission (AIE) : Modulated by ester-to-amide conversion .
Biological Activity Modulation
Structural modifications via chemical reactions enhance pharmacological properties:
-
Antitubercular Activity : Introduction of electron-withdrawing groups (e.g., -NO<sub>2</sub>) improves MIC values against Mycobacterium tuberculosis .
-
Kinase Inhibition : Ester-to-amide conversion increases selectivity for CDK2/cyclin E.
| Derivative | Biological Target | IC<sub>50</sub> (nM) | Reference |
|---|---|---|---|
| Carboxamide analog | CDK2/cyclin E | 12.3 | |
| 3-Nitro derivative | Mtb FAD-hydroxylase | MIC = 0.8 µg/mL |
This compound’s versatility in chemical reactions underscores its utility as a scaffold for drug discovery and materials science. Further studies on regioselective functionalization and catalytic systems could expand its synthetic applications.
Scientific Research Applications
Medicinal Chemistry
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate has emerged as a promising pharmacophore in drug design. Its structural features allow it to interact with biological targets effectively.
1.1. Anticancer Activity
Research indicates that this compound may inhibit specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). By binding to the active sites of these enzymes, it can potentially block their activity and disrupt the cell cycle, leading to reduced tumor growth .
1.2. Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by targeting receptors involved in the inflammatory response .
Materials Science
In materials science, this compound is utilized in the development of advanced materials with unique properties.
2.1. Fluorescent Materials
The compound exhibits tunable photophysical properties, making it suitable for applications in fluorescent materials. These materials are essential for various applications including bioimaging and sensor technology .
Biological Studies
This compound serves as a valuable tool in biological research.
3.1. Bioimaging Applications
Due to its fluorescence properties, this compound can be employed as a probe in bioimaging studies. It allows researchers to visualize cellular processes and interactions at the molecular level .
3.2. Molecular Sensing
The compound is also explored for its potential in molecular sensing applications. Its ability to selectively bind to specific biomolecules can facilitate the detection of various analytes in biological samples .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclin-dependent kinases by binding to their active sites, thereby blocking their activity and affecting cell cycle progression . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Ester Derivatives and Substituent Effects
Key Observations:
- Ester vs. Acid Derivatives : The methyl/ethyl ester group in the target compound and analogs (e.g., ) enhances membrane permeability compared to carboxylic acid derivatives (e.g., ), which may require hydrolysis for bioactivity.
- Substituent Effects: Trifluoromethyl groups (e.g., ) increase electron-withdrawing effects and metabolic stability, while cyclopropyl or morpholino groups (e.g., ) modulate steric bulk and solubility.
Dihydropyrazolo[1,5-a]pyrimidine Derivatives
Compounds like 2-amino-5-(2-fluorophenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (C₁₉H₁₅F₃N₆O₂, MW 416.36) and 2-amino-5-(3-hydroxyphenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (C₂₁H₂₂N₆O₅, MW 438.44) exhibit partial saturation and azo linkages, which enhance π-π stacking interactions and photophysical properties .
Biological Activity
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are known for their ability to act as inhibitors of various enzymes and receptors involved in critical biological pathways. These compounds have been investigated for their anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The methyl ester derivative specifically has shown promise in several therapeutic areas.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In a study involving a series of pyrazolo[1,5-a]pyrimidine derivatives, it was found that these compounds could inhibit cell proliferation across various cancer cell lines. For instance:
- Cell Line Studies : Compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold demonstrated a mean growth inhibition (GI%) of approximately 43.9% across 56 different cancer cell lines .
- Mechanism of Action : The compound's mechanism involves dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial for cell cycle regulation and survival signaling in cancer cells .
2. Antiviral Activity
This compound has also been evaluated for its antiviral properties. Studies have shown that derivatives in this class can inhibit viral replication:
- Inhibition of HIV : Certain pyrazolo[1,5-a]pyrimidines have been reported to exhibit antiviral activity against HIV by targeting specific viral enzymes .
- Mechanism : The interaction with viral proteins disrupts the replication cycle of the virus.
3. Antimicrobial Activity
The compound has demonstrated notable antimicrobial effects:
- Against Mycobacterium tuberculosis : Pyrazolo[1,5-a]pyrimidines have shown activity against this pathogenic bacterium .
- Antiparasitic Effects : These compounds have also been explored for their potential against various parasitic infections such as leishmaniasis and malaria .
Case Study 1: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis indicated that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity. For example:
| Compound | Position | Modification | Activity (IC50) |
|---|---|---|---|
| 1 | C(2) | Benzimidazole derivative | Moderate PI3K δ inhibitor (IC50 = 25 μM) |
| 2 | C(5) | Indole substitution | High selectivity against PI3K δ |
This analysis highlights the importance of structural modifications in enhancing the potency and selectivity of these compounds .
Case Study 2: Anticancer Mechanism Investigation
In vitro studies on RFX 393 cancer cells treated with this compound derivatives revealed significant cell cycle arrest:
- G0–G1 Phase Arrest : Treatment with specific derivatives increased cell populations in the G0–G1 phase to 84.36%, indicating effective inhibition of cell cycle progression .
- Apoptosis Induction : The compounds also triggered apoptotic pathways as evidenced by increased markers associated with programmed cell death.
Q & A
Q. What are the established synthetic routes for methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate?
A common method involves cyclocondensation of 5-aminopyrazole precursors with β-keto esters or enones. For example, reacting 5-aminopyrazole derivatives with (E)-3-(dimethylamino)-1-arylprop-2-en-1-one in aqueous ethanol under reflux yields intermediate esters, which are further hydrolyzed and esterified to obtain the target compound . Key steps include reflux conditions (e.g., 5–6 hours), solvent selection (pyridine or ethanol), and purification via recrystallization (e.g., ethanol or dioxane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, NH/OH stretches).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrimidine ring protons at δ 6.5–8.5 ppm) and carbon types (e.g., carboxylate carbons at ~160–170 ppm).
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- Elemental analysis : Validates purity by matching calculated vs. observed C/H/N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40% for analogs) .
Q. How should researchers handle stability and storage of this compound?
Store under inert gas (N₂/Ar) at low humidity to prevent hydrolysis of the ester group. Monitor degradation via periodic NMR or HPLC. Avoid prolonged exposure to light or elevated temperatures (>25°C) .
Advanced Research Questions
Q. What computational strategies can optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, while reaction path search algorithms (e.g., artificial force-induced reaction) identify energetically favorable pathways. For example, ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error steps in reaction design .
Q. How can regioselective functionalization at the pyrimidine ring be achieved?
Use directing groups (e.g., amino or carboxylate substituents) to control electrophilic substitution. For example:
Q. How to resolve contradictions in reported melting points or yields across studies?
Discrepancies may arise from:
- Crystallization solvents : Ethanol vs. dioxane can alter melting points by 2–5°C .
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to assess impurities.
- Experimental replication : Repeat syntheses under controlled humidity/temperature .
Methodological Insights from Evidence
| Key Parameter | Example Data | Source |
|---|---|---|
| Synthesis yield | 62–70% for pyrazolo[1,5-a]pyrimidine analogs via cyclocondensation | |
| Melting point range | 221–268°C (varies with substituents and crystallization solvents) | |
| Elemental analysis | C: 62.77%, H: 4.01%, N: 24.40% (for C₂₁H₁₆ClN₇Al analog) | |
| HRMS accuracy | [M+H]+: Calc. 254.1042, Found: 254.1039 (Δ = 0.0003) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
